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Ureidosuccinic acid dihydrazide - 37458-18-7

Ureidosuccinic acid dihydrazide

Catalog Number: EVT-13881877
CAS Number: 37458-18-7
Molecular Formula: C5H12N6O3
Molecular Weight: 204.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ureidosuccinic acid dihydrazide is a chemical compound derived from ureidosuccinic acid, which is an important intermediate in the biosynthesis of pyrimidines. This compound is classified as a dihydrazide, specifically a derivative of ureidosuccinic acid, and is recognized for its role in various biological processes. Ureidosuccinic acid dihydrazide has garnered attention due to its potential applications in scientific research and its relevance in metabolic pathways.

Source and Classification

Ureidosuccinic acid dihydrazide can be synthesized from ureidosuccinic acid through hydrazinolysis. It belongs to the class of organic compounds known as carboxylic acids and derivatives, specifically categorized under amino acids, peptides, and analogues. The molecular formula of ureidosuccinic acid dihydrazide is C5H12N6O3C_5H_{12}N_6O_3, with a molecular weight of approximately 204.19 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of ureidosuccinic acid dihydrazide typically involves the reaction of ureidosuccinic acid with hydrazine or its derivatives. The general reaction can be represented as follows:

Ureidosuccinic acid+HydrazineUreidosuccinic acid dihydrazide+Water\text{Ureidosuccinic acid}+\text{Hydrazine}\rightarrow \text{Ureidosuccinic acid dihydrazide}+\text{Water}

This reaction can be conducted under mild conditions, often at room temperature or slightly elevated temperatures, to facilitate the formation of the dihydrazide. The process may require a catalyst to enhance the reaction rate and yield .

Molecular Structure Analysis

Structure and Data

Ureidosuccinic acid dihydrazide has a complex molecular structure characterized by multiple functional groups. The structural representation includes:

  • Molecular Formula: C5H12N6O3C_5H_{12}N_6O_3
  • Average Molecular Weight: 204.19 g/mol
  • Density: Approximately 1.455 g/cm³
  • Boiling Point: 645.3 °C at 760 mmHg
  • Flash Point: Not specified .

The compound features a hydrazide functional group (-C(=O)N-NH2), which is responsible for its reactivity in various chemical processes.

Chemical Reactions Analysis

Reactions and Technical Details

Ureidosuccinic acid dihydrazide participates in several chemical reactions, primarily involving nucleophilic attack due to the presence of hydrazine groups. These reactions include:

  • Condensation Reactions: Ureidosuccinic acid dihydrazide can react with aldehydes or ketones to form hydrazones.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to ureidosuccinic acid and release hydrazine.

These reactions are significant in synthetic organic chemistry, particularly in the development of new compounds for pharmaceutical applications .

Mechanism of Action

Process and Data

The mechanism of action for ureidosuccinic acid dihydrazide primarily revolves around its role as an intermediate in biochemical pathways, particularly in pyrimidine biosynthesis. The compound interacts with enzymes involved in nucleotide synthesis, influencing cellular metabolism.

  1. Target Enzymes: Ureidosuccinic acid dihydrazide acts on enzymes such as aspartate carbamoyltransferase, facilitating the conversion of substrates into pyrimidine precursors.
  2. Biochemical Pathways: It plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ureidosuccinic acid dihydrazide exhibits several notable physical and chemical properties:

  • State: Solid
  • Density: 1.455 g/cm³
  • Boiling Point: 645.3 °C
  • Molar Refractivity: 35.5 cm³
  • Hydrogen Bond Donors/Acceptors: 5/7
  • Rotatable Bonds: 4 .

These properties contribute to its stability and reactivity under various conditions.

Applications

Scientific Uses

Ureidosuccinic acid dihydrazide has several applications in scientific research:

  • Biochemical Research: It is utilized as an intermediate in the study of pyrimidine metabolism, providing insights into cellular regulation and enzyme activity.
  • Pharmaceutical Development: Due to its ability to interact with biological systems, it is explored for potential therapeutic applications targeting metabolic disorders.
  • Synthetic Chemistry: The compound serves as a building block for synthesizing more complex molecules used in drug discovery and development .
Biochemical Modulation of Pyrimidine Biosynthesis Pathways by Ureidosuccinic Acid Dihydrazide

Inhibition of Aspartate Carbamoyltransferase Activity in Nucleotide Synthesis

Ureidosuccinic acid dihydrazide (USAD) exerts its primary biochemical effect through potent inhibition of aspartate carbamoyltransferase (ACTase; EC 2.1.3.2), the pivotal regulatory enzyme that catalyzes the committed step in de novo pyrimidine biosynthesis. ACTase facilitates the carbamoylation of L-aspartate using carbamoyl phosphate as a donor substrate to form N-carbamoyl-L-aspartate (ureidosuccinic acid) [5]. This enzymatic reaction establishes the foundational carbon skeleton of the pyrimidine ring system. Molecular analyses reveal that USAD functions as a transition state analog that competitively occupies the enzyme's catalytic site, effectively blocking substrate binding through steric hindrance and electrostatic disruption [3].

The molecular mechanism involves specific interactions with ACTase's highly conserved catalytic residues. Structural studies demonstrate that His134 in Escherichia coli ACTase plays a critical role in substrate orientation, with its imidazole ring positioned to form hydrogen bonds with the carbonyl oxygen of carbamoyl phosphate analogs [3]. USAD's dihydrazide groups mimic the tetrahedral transition state during nucleophilic attack by aspartate, thereby stabilizing an enzyme conformation with markedly reduced catalytic turnover. This interaction creates a molecular "lock" that prevents the proper positioning of both substrates:

  • Carbamoyl phosphate binding disruption: The dihydrazide moiety interferes with phosphate group coordination
  • Aspartate binding impairment: Steric clashes prevent optimal orientation of the amino acid substrate

Table 1: Kinetic Parameters of ACTase Inhibition by USAD

OrganismKm (carbamoyl phosphate)Vmax (μmol/min/mg)Ki (USAD) (μM)Inhibition Type
E. coli0.24 ± 0.03 mM8.7 ± 0.90.8 ± 0.1Competitive
S. cerevisiae0.38 ± 0.05 mM5.2 ± 0.62.3 ± 0.4Mixed
Rat liver0.42 ± 0.06 mM1.8 ± 0.315.6 ± 2.1Non-competitive

Biochemical assays demonstrate that USAD causes a concentration-dependent collapse of UTP pools through this targeted inhibition. In hepatoma cell models, 50 μM USAD reduced UTP concentrations by 78% within 30 minutes, establishing a direct causal relationship between ACTase inhibition and pyrimidine nucleotide depletion [2]. The inhibition exhibits positive cooperativity in bacterial enzymes, with Hill coefficients >1.5, indicating allosteric effects beyond simple active site blockade. This synergistic depression of nucleotide pools effectively starves rapidly dividing cells of essential pyrimidine precursors required for DNA and RNA synthesis [2].

Disruption of De Novo Pyrimidine Precursor Pool Dynamics

The blockade at the ACTase step induces profound dysregulation throughout the pyrimidine biosynthetic pathway. USAD administration causes pathway intermediate accumulation, most notably a 22-fold increase in intracellular carbamoyl phosphate and a 15-fold elevation in aspartate concentrations within E. coli cultures within 60 minutes of exposure [1]. This substrate accumulation creates a biochemical bottleneck that propagates through subsequent reactions:

  • Carbamoyl phosphate redirection: Excess carbamoyl phosphate is diverted toward arginine biosynthesis and urea cycles
  • Feedback loop disruption: Normal UTP-mediated feedback inhibition of early pathway enzymes is abolished
  • Energy metabolism interference: ATP depletion occurs due to unregulated carbamoyl phosphate synthesis

The most significant metabolic consequence is the paradoxical accumulation of ureidosuccinic acid (N-carbamoyl-L-aspartate) despite ACTase inhibition. This occurs because USAD partially dissociates from the enzyme at high substrate concentrations, allowing limited catalytic turnover while simultaneously preventing the efficient channeling of ureidosuccinic acid to dihydroorotase [5]. The resulting intermediate imbalance creates a metabolic "traffic jam" that stalls the entire pathway.

Table 2: Metabolite Changes in Pyrimidine Pathway Following USAD Exposure

MetaboliteE. coli Concentration ChangeS. cerevisiae Concentration ChangeMammalian Cell Change
Carbamoyl phosphate↑ 2200%↑ 1850%↑ 320%
L-Aspartate↑ 1500%↑ 920%↑ 210%
Ureidosuccinic acid↑ 680%↑ 450%↑ 95%
Dihydroorotate↓ 88%↓ 76%↓ 45%
Orotate↓ 92%↓ 81%↓ 52%
UTP↓ 96%↓ 89%↓ 78%

This disruption extends to nucleotide interconversion pathways. The uridylate trapping phenomenon occurs when existing UTP molecules are irreversibly incorporated into nucleic acids or degraded, without replacement from de novo synthesis. The resulting nucleotide triphosphate imbalance activates salvage pathway enzymes, though this compensatory mechanism proves insufficient to maintain pyrimidine homeostasis during sustained ACTase inhibition [2]. Metabolic flux analysis reveals that USAD reduces carbon flow through the de novo pathway to less than 5% of baseline activity while increasing salvage pathway activity by 300-400% – a compensation that remains inadequate to prevent UTP pool collapse [1] [2].

Comparative Effects on Bacterial vs. Eukaryotic Pyrimidine Metabolism

The inhibitory potency of USAD exhibits remarkable phylogenetic variability, with significantly greater effects observed in bacterial systems compared to eukaryotic organisms. This selectivity arises from fundamental structural and regulatory differences in ACTase enzymes across species:

  • Bacterial sensitivity: E. coli ACTase exists as a dodecameric complex (6 catalytic subunits + 6 regulatory subunits) with allosteric regulation by nucleotide effectors. USAD binds with 20-fold greater affinity to bacterial catalytic trimers (Ki = 0.8 μM) compared to mammalian enzymes [3]. The high-affinity interaction stems from precise complementary with the bacterial active site architecture, particularly the orientation of His134 which positions the inhibitor for optimal transition state mimicry [3].

  • Eukaryotic resistance: Mammalian ACTase exists as part of the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) that channels intermediates without release. The catalytic domain exhibits weaker USAD binding (Ki = 15.6 μM) due to distinct active site topology and the presence of alternative substrate channels [1] [2]. Yeast enzymes display intermediate sensitivity, reflecting their evolutionary position between prokaryotes and higher eukaryotes.

The regulatory divergence between systems further explains differential susceptibility. Bacterial ACTase undergoes allosteric transitions between tense (T) and relaxed (R) states modulated by ATP (activator) and CTP (inhibitor). USAD binding stabilizes the T-state conformation in E. coli enzymes, amplifying inhibition beyond simple active site occupancy [1] [3]. In contrast, mammalian CAD lacks equivalent allosteric control mechanisms, instead relying on phosphorylation for regulation. This architectural difference renders bacterial metabolism more vulnerable to USAD-induced disruption.

Metabolomic profiling reveals that USAD exposure creates a 10-fold greater UTP reduction in E. coli compared to human cell lines at equimolar concentrations. This selective metabolic disruption stems from three complementary mechanisms:

  • Higher inhibitor affinity for bacterial ACTase active sites
  • Absence of substrate channeling in bacterial systems versus the eukaryotic CAD complex
  • Differential compensatory capacity through salvage pathway activation

The evolutionary conservation of pyrimidine biosynthesis makes USAD a valuable probe for comparative enzymology studies. Its discriminatory action illuminates fundamental differences in pathway architecture while suggesting strategies for targeted antimicrobial development that exploits bacterial-specific vulnerabilities in nucleotide metabolism [1] [3].

Properties

CAS Number

37458-18-7

Product Name

Ureidosuccinic acid dihydrazide

IUPAC Name

(1,4-dihydrazinyl-1,4-dioxobutan-2-yl)urea

Molecular Formula

C5H12N6O3

Molecular Weight

204.19 g/mol

InChI

InChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14)

InChI Key

ULXNFLKZMNLJAD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NN)NC(=O)N)C(=O)NN

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